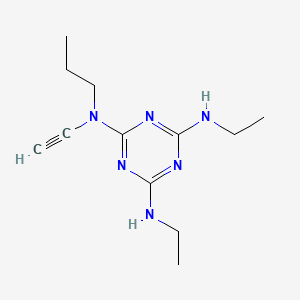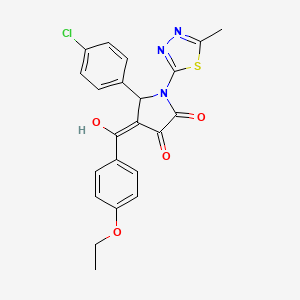![molecular formula C15H17BrN6O B5339775 N-(5-bromo-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5339775.png)
N-(5-bromo-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, also known as BRD-0705, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. BRD-0705 is a member of the piperazine family of compounds and has been shown to exhibit promising activity against a variety of diseases.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is not fully understood. However, it has been shown to interact with specific proteins in cells, leading to changes in cellular processes. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-bromo-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is its relatively simple synthesis, which makes it accessible for researchers to use in their experiments. Additionally, the compound has been shown to exhibit activity against a variety of diseases, making it a potentially useful tool for drug discovery. However, one limitation of this compound is its relatively low potency compared to other compounds with similar activity.
Zukünftige Richtungen
There are many potential future directions for research on N-(5-bromo-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide. One area of interest is the development of more potent analogs of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the compound could be used as a tool to better understand the role of specific proteins in disease processes.
Synthesemethoden
The synthesis of N-(5-bromo-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has been described in the literature. The compound can be prepared through a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and the final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to exhibit activity against a variety of diseases, including cancer, neurological disorders, and infectious diseases.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN6O/c16-12-2-3-13(19-10-12)20-14(23)11-21-6-8-22(9-7-21)15-17-4-1-5-18-15/h1-5,10H,6-9,11H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVFAZLMKZBJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC=C(C=C2)Br)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[(E)-2-phenylvinyl]isoxazole-3-carboxylate](/img/structure/B5339693.png)
![ethyl [3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetate](/img/structure/B5339695.png)

![N-(4-chlorophenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B5339709.png)
![7-acetyl-3-(ethylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5339726.png)
![4-(4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5339727.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5339731.png)
![N-(2-methoxyethyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5339740.png)

![1-[2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl]-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5339762.png)
![5-imino-6-[4-(2-phenoxyethoxy)benzylidene]-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5339763.png)
![N-(3,4-dimethylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5339766.png)
![methyl {4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate](/img/structure/B5339786.png)
![N-(2-methoxyethyl)-1'-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5339789.png)